molecular formula C17H30N2 B5776623 N-2-adamantyl-1-ethyl-4-piperidinamine

N-2-adamantyl-1-ethyl-4-piperidinamine

Cat. No. B5776623
M. Wt: 262.4 g/mol
InChI Key: KAGHRADOFBDWMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-2-adamantyl-1-ethyl-4-piperidinamine, also known as AET or Amantadine, is a synthetic compound that belongs to the adamantane family. It was first synthesized in the 1960s and was initially used as an antiviral drug to treat influenza A. However, recent research has shown that AET has potential applications in other areas of medicine, including Parkinson's disease and drug addiction.

Mechanism of Action

N-2-adamantyl-1-ethyl-4-piperidinamine works by blocking the activity of the N-methyl-D-aspartate (NMDA) receptor in the brain. This receptor is involved in the regulation of dopamine release, and by blocking its activity, N-2-adamantyl-1-ethyl-4-piperidinamine increases the release of dopamine in the brain. Additionally, N-2-adamantyl-1-ethyl-4-piperidinamine has been shown to have antiviral properties, as it can inhibit the replication of influenza A virus.
Biochemical and Physiological Effects:
N-2-adamantyl-1-ethyl-4-piperidinamine has been shown to have a number of biochemical and physiological effects. In addition to its effects on dopamine release, N-2-adamantyl-1-ethyl-4-piperidinamine has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. Additionally, N-2-adamantyl-1-ethyl-4-piperidinamine has been shown to have antioxidant properties, which may help to protect the brain from oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-2-adamantyl-1-ethyl-4-piperidinamine in lab experiments is that it is a well-studied compound with a known mechanism of action. Additionally, N-2-adamantyl-1-ethyl-4-piperidinamine is relatively inexpensive and easy to synthesize. However, one limitation of using N-2-adamantyl-1-ethyl-4-piperidinamine in lab experiments is that it has a relatively short half-life, which may make it difficult to use in long-term experiments.

Future Directions

There are a number of potential future directions for research on N-2-adamantyl-1-ethyl-4-piperidinamine. One area of research is in the treatment of drug addiction, as N-2-adamantyl-1-ethyl-4-piperidinamine has been shown to reduce drug-seeking behavior in animals. Additionally, N-2-adamantyl-1-ethyl-4-piperidinamine may have potential applications in the treatment of other neurological disorders, such as Alzheimer's disease. Finally, there is ongoing research into the development of new derivatives of N-2-adamantyl-1-ethyl-4-piperidinamine that may have improved therapeutic properties.

Synthesis Methods

N-2-adamantyl-1-ethyl-4-piperidinamine is synthesized by reacting 2-adamantanone with ethylamine and reducing the resulting imine with sodium borohydride. This process yields N-2-adamantyl-1-ethyl-4-piperidinamine as a white crystalline powder.

Scientific Research Applications

N-2-adamantyl-1-ethyl-4-piperidinamine has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is in the treatment of Parkinson's disease. N-2-adamantyl-1-ethyl-4-piperidinamine works by increasing the release of dopamine in the brain, which helps to alleviate the symptoms of Parkinson's disease. Additionally, N-2-adamantyl-1-ethyl-4-piperidinamine has been shown to have potential applications in the treatment of drug addiction, as it can reduce drug-seeking behavior in animals.

properties

IUPAC Name

N-(2-adamantyl)-1-ethylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N2/c1-2-19-5-3-16(4-6-19)18-17-14-8-12-7-13(10-14)11-15(17)9-12/h12-18H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAGHRADOFBDWMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)NC2C3CC4CC(C3)CC2C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5412440

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